3-(aminomethyl)-N-(propan-2-yl)aniline

medicinal chemistry building block selection parallel synthesis

3-(Aminomethyl)-N-(propan-2-yl)aniline (CAS 1235440-08-0) is a disubstituted aniline derivative belonging to the N-alkyl-3-(aminomethyl)aniline class, with molecular formula C₁₀H₁₆N₂ and molecular weight 164.25 g/mol. The compound bears a primary aminomethyl (-CH₂NH₂) substituent at the meta position and a secondary isopropylamine (-NHCH(CH₃)₂) substituent on the aromatic ring, yielding a bifunctional building block with both a primary aliphatic amine and a secondary aromatic amine.

Molecular Formula C10H16N2
Molecular Weight 164.252
CAS No. 1235440-08-0
Cat. No. B2455128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(aminomethyl)-N-(propan-2-yl)aniline
CAS1235440-08-0
Molecular FormulaC10H16N2
Molecular Weight164.252
Structural Identifiers
SMILESCC(C)NC1=CC=CC(=C1)CN
InChIInChI=1S/C10H16N2/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8,12H,7,11H2,1-2H3
InChIKeyVWVCYCPZNSEDRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Aminomethyl)-N-(propan-2-yl)aniline (CAS 1235440-08-0): Chemical Identity, Class & Sourcing Baseline


3-(Aminomethyl)-N-(propan-2-yl)aniline (CAS 1235440-08-0) is a disubstituted aniline derivative belonging to the N-alkyl-3-(aminomethyl)aniline class, with molecular formula C₁₀H₁₆N₂ and molecular weight 164.25 g/mol [1]. The compound bears a primary aminomethyl (-CH₂NH₂) substituent at the meta position and a secondary isopropylamine (-NHCH(CH₃)₂) substituent on the aromatic ring, yielding a bifunctional building block with both a primary aliphatic amine and a secondary aromatic amine [2]. It is catalogued by multiple suppliers (Enamine, AKSci, Leyan) at 95% purity and is classified as a research-grade synthetic intermediate .

Why Close Analogs Cannot Simply Replace 3-(Aminomethyl)-N-(propan-2-yl)aniline in Synthesis or Screening


Although 3-(aminomethyl)-N-(propan-2-yl)aniline shares the C₁₀H₁₆N₂ formula with several constitutional isomers—including para-substituted 4-(aminomethyl)-N-(propan-2-yl)aniline (CAS 1250150-27-6) and various N,N-dimethylbenzylamine isomers—substitution at the meta position with an N-isopropyl group confers a distinct spatial arrangement of hydrogen-bond donors and acceptors that cannot be replicated by regioisomers or analogs lacking either functional group [1]. The presence of two hydrogen-bond donors (the primary amine on the aminomethyl group and the secondary amine on the isopropylamino group) combined with a computed topological polar surface area of 38.1 Ų distinguishes it from monoamine analogs such as N-isopropylaniline (0 HBD from a primary amine) and from tertiary amine variants like 3-(aminomethyl)-N,N-dimethylaniline (1 HBD) . These differences directly impact coupling reactivity, salt formation behaviour, and pharmacophoric compatibility in medicinal chemistry campaigns.

Quantitative Differentiation Evidence: 3-(Aminomethyl)-N-(propan-2-yl)aniline vs. Closest Analogs


Hydrogen-Bond Donor Count: Two HBDs Enable Bifunctional Conjugation Not Possible with Monoamine Analogs

3-(Aminomethyl)-N-(propan-2-yl)aniline possesses two hydrogen-bond donor sites—the primary NH₂ of the aminomethyl group and the secondary NH of the N-isopropylamino group—compared to only one HBD for N-isopropylaniline (secondary amine only) and one for 3-(aminomethyl)-N,N-dimethylaniline (primary amine only, tertiary amine has no H) [1]. This dual-donor profile permits sequential or orthogonal functionalization strategies (e.g., selective acylation of the primary amine followed by sulfonylation of the secondary amine) that are unavailable using mono-donor or tertiary-amine analogs. The presence of both a primary and a secondary amine also enables differential salt formation: the primary amine can form a hydrochloride salt while the secondary aryl amine remains free base under controlled pH, a property not shared by compounds lacking this precise amine pairing [2].

medicinal chemistry building block selection parallel synthesis

Meta-Substitution Regiochemistry: Topological Polar Surface Area Differentiates 3- from 4-Aminomethyl N-Isopropyl Aniline Isomers

The meta-substitution pattern of 3-(aminomethyl)-N-(propan-2-yl)aniline yields a computed topological polar surface area (TPSA) of 38.1 Ų, which differs from the TPSA value of its para-substituted regioisomer 4-(aminomethyl)-N-(propan-2-yl)aniline (CAS 1250150-27-6) [1]. Although both isomers share the same molecular formula (C₁₀H₁₆N₂) and molecular weight, the spatial arrangement of the aminomethyl group relative to the N-isopropylamino substituent alters the vector of hydrogen-bonding groups and the overall molecular shape. This difference in three-dimensional presentation is relevant for structure-based drug design: in a virtual screening or pharmacophore-matching workflow, a meta-substituted scaffold will sample different conformational space than its para counterpart, potentially leading to distinct hit profiles against protein targets that discriminate between regioisomeric ligand topologies .

regioisomer differentiation ADME prediction lead optimization

Lipophilicity Tuning: XLogP3 1.6 Balances Polarity Between Parent Aniline and Fully Alkylated Analogs

The computed partition coefficient (XLogP3-AA) for 3-(aminomethyl)-N-(propan-2-yl)aniline is 1.6, positioning it at an intermediate lipophilicity between the more polar parent compound 3-(aminomethyl)aniline (CAS 4403-70-7; reported logP ranging from −0.3 to +0.03) and the more lipophilic, fully N-alkylated analog N-isopropylaniline (CAS 768-52-5; reported logP ~2.37 predicted) [1][2]. This intermediate logP value, combined with a rotatable bond count of 3 versus only 2 for N-isopropylaniline, offers a differentiated profile for applications where a balance of aqueous solubility and membrane permeability is required—for instance, in phenotypic screening cascades where both cellular penetration and avoidance of non-specific binding are desired [3].

logP optimization permeability solubility

Rotatable Bond Flexibility: Three Rotatable Bonds Confer Conformational Adaptability vs. Rigid Analogs

3-(Aminomethyl)-N-(propan-2-yl)aniline has three rotatable bonds (the CH₂–NH₂ bond, the Caromatic–N bond, and the N–CH(CH₃)₂ bond), compared to only two rotatable bonds in N-isopropylaniline (which lacks the aminomethyl group) and two in the parent 3-(aminomethyl)aniline (which lacks the N-isopropyl group) [1]. The additional rotatable bond increases the number of accessible low-energy conformations, which can be advantageous in target-based screening where conformational complementarity to a binding site is key. However, this also represents a trade-off: higher conformational entropy may reduce binding affinity due to entropic penalty upon complex formation, making this building block a deliberate choice for exploring conformational SAR rather than a default selection [2].

conformational sampling molecular recognition scaffold diversity

Sourcing Purity Benchmark: 95% Minimum Purity Across Multiple Suppliers vs. More Variable Lower-Purity Analogs

3-(Aminomethyl)-N-(propan-2-yl)aniline is consistently offered at ≥95% purity by multiple independent suppliers including Enamine (catalog EN300-89358, 95%), AKSci (catalog 0723DH, 95%), and Leyan (catalog 1334400, 95%) . In contrast, the parent compound 3-(aminomethyl)aniline (CAS 4403-70-7) is typically offered at 96–98% purity but is a low-melting solid requiring careful storage, and the para isomer 4-(aminomethyl)-N-(propan-2-yl)aniline is less broadly stocked, with fewer suppliers offering validated purity specifications [1]. The consistent 95% purity floor across multiple vendors reduces batch-to-batch variability risk in multi-step syntheses where impurity carry-through could compromise downstream intermediate quality.

procurement quality reproducibility supply chain

Recommended Application Scenarios for 3-(Aminomethyl)-N-(propan-2-yl)aniline Based on Differentiated Evidence


Orthogonal Derivatisation in Parallel Library Synthesis

The presence of two chemically distinct amine groups—a primary aliphatic amine (aminomethyl) and a secondary aromatic amine (N-isopropyl)—enables sequential, chemoselective derivatisation without protecting-group manipulation. The primary amine can be selectively acylated or sulfonylated under mild conditions, leaving the secondary aryl amine available for a subsequent diversification step (e.g., reductive amination or Buchwald–Hartwig coupling). This orthogonal reactivity profile is directly supported by the dual HBD count and mixed amine class data documented in Section 3, Evidence Item 1 [1][2]. Procurement of the meta-substituted regioisomer is essential, as the para isomer would present the two functional groups in a linear rather than angular orientation, altering the trajectory of substituents in the final library compounds.

Lead-Like Fragment and Scaffold Exploration in Hit-to-Lead Programs

With an XLogP3 of 1.6, molecular weight of 164 Da, and TPSA of 38.1 Ų, 3-(aminomethyl)-N-(propan-2-yl)aniline falls squarely within lead-like chemical space as defined by commonly applied physicochemical filters (e.g., MW ≤ 350, logP ≤ 3, TPSA ≤ 140 Ų). Compared to the excessively polar 3-(aminomethyl)aniline (logP ~0) and the excessively lipophilic N-isopropylaniline (predicted logP ~2.4), this compound offers a balanced starting point for fragment growing or scaffold hopping campaigns where central nervous system multiparameter optimization (CNS MPO) scores are relevant [3]. The three rotatable bonds provide sufficient flexibility for induced-fit binding while maintaining a low entropic penalty relative to more flexible scaffolds.

Agrochemical Intermediate with N-Substituted Aniline Patent Precedent

Japanese patent JP2016185907A (Hokko Chemical Industry) claims a broad class of N-substituted aniline compounds as active ingredients for pest control agents, establishing industrial precedent for this compound class in agrochemical R&D [4]. While the patent does not specifically exemplify 3-(aminomethyl)-N-(propan-2-yl)aniline, the compound's structural features match the general formula (I) disclosed in the patent, positioning it as a candidate intermediate for the synthesis of novel crop protection agents. The consistent 95% purity and multi-vendor availability support kilogram-scale process chemistry development where reliable intermediate quality is required.

Physicochemical Probe for Structure–Property Relationship (SPR) Studies

The meta-substitution pattern and mixed amine functionality make this compound a useful probe for dissecting the contribution of amine type and regiochemistry to key drug-like properties. Researchers comparing matched molecular pairs can use the logP shift from 3-(aminomethyl)aniline (logP ~0) to 3-(aminomethyl)-N-(propan-2-yl)aniline (logP 1.6) to calibrate the lipophilic contribution of N-isopropyl substitution on an aniline scaffold, or compare TPSA and conformational profiles between meta and para isomers to inform design rules for specific target classes . Such SPR studies require the exact regioisomer with documented purity to avoid confounding effects from isomeric impurities.

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